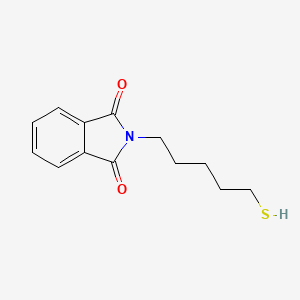

2-(5-Mercaptopentyl)isoindoline-1,3-dione

Übersicht

Beschreibung

2-(5-Mercaptopentyl)isoindoline-1,3-dione is a compound that belongs to the family of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. The presence of a mercaptopentyl group at the 2-position adds unique properties to this compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Mercaptopentyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate mercaptoalkylamine. The reaction is usually carried out in a solvent such as toluene under reflux conditions for several hours. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Mercaptopentyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl groups can be reduced to hydroxyl groups under appropriate conditions.

Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted isoindoline-1,3-dione derivatives.

Wissenschaftliche Forschungsanwendungen

2-(5-Mercaptopentyl)isoindoline-1,3-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

Medicine: Explored for its anticonvulsant and neuroprotective properties.

Industry: Utilized in the development of new materials, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 2-(5-Mercaptopentyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(5-(2-Fluorobenzylamino)pentyl)isoindoline-1,3-dione: Known for its potent acetylcholinesterase inhibitory activity.

2-(2-Hydroxyphenyl)isoindoline-1,3-dione:

Uniqueness

2-(5-Mercaptopentyl)isoindoline-1,3-dione is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .

Biologische Aktivität

2-(5-Mercaptopentyl)isoindoline-1,3-dione is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₁₁H₁₃N₁O₂S

- Molecular Weight : 225.29 g/mol

- Functional Groups : Isoindoline, dione, thiol

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoindoline derivatives. For instance, derivatives similar to this compound have shown inhibitory effects on various cancer cell lines, including A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

Case Study: In Vitro Cytotoxicity Assay

A study evaluated the cytotoxic effects of various isoindole derivatives against A549 cells using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM, suggesting that modifications in the structure can enhance biological activity .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 15 | A549 |

| Compound B | 25 | HeLa |

| This compound | TBD | TBD |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Research Findings: Antibacterial Assays

In a comparative study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both bacteria, indicating moderate antibacterial activity .

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

The proposed mechanism of action for the biological activity of this compound involves:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as dihydropteroate synthase in bacteria and tyrosine kinases in cancer cells.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Toxicological Studies

Toxicological assessments are critical for evaluating the safety profile of new compounds. In vivo studies involving animal models have been conducted to assess the acute and chronic toxicity of isoindole derivatives.

Findings from Toxicity Studies

In a study where mice were administered various doses of this compound, observations included:

- Weight Monitoring : No significant weight loss was recorded at lower doses (<100 mg/kg).

- Histopathological Analysis : Examination of organs post-treatment revealed no major abnormalities at therapeutic doses.

Summary Table: Toxicity Results

| Dose (mg/kg) | Observed Effects |

|---|---|

| <50 | No adverse effects |

| 100 | Mild lethargy observed |

| >200 | Significant weight loss |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-mercaptopentyl)isoindoline-1,3-dione, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using potassium phthalimide and a 5-bromopentyl thiol precursor. Key variables include solvent polarity (DMF or THF), reaction temperature (60–80°C), and stoichiometric ratios (1:1.2 phthalimide to alkyl halide). Post-synthesis, purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) is critical to isolate the product . Yields may improve with phase-transfer catalysts like tetrabutylammonium bromide.

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Use 1H/13C-NMR to verify the isoindoline-1,3-dione core (aromatic protons at δ 7.8–8.1 ppm, carbonyl carbons at ~168 ppm) and the mercaptopentyl chain (methylene protons at δ 1.4–2.6 ppm). Mass spectrometry (ESI-MS) should confirm the molecular ion peak [M+H]+ at m/z 280.3. FT-IR will show characteristic C=O stretches at 1710 cm⁻¹ and S-H stretches at 2550 cm⁻¹ .

Q. What are the key chemical reactivity features of the mercapto group in this compound?

- Methodological Answer : The thiol (-SH) group enables disulfide bond formation under oxidative conditions (e.g., H₂O₂ or I₂) and nucleophilic substitution with alkyl halides. Reactivity can be modulated by pH: deprotonation at pH > 8 enhances nucleophilicity. Protect the thiol with trityl groups during multi-step syntheses to avoid side reactions .

Advanced Research Questions

Q. How does this compound interact with biological targets such as enzymes or receptors?

- Methodological Answer : Perform enzyme inhibition assays (e.g., tyrosinase or acetylcholinesterase) using spectrophotometric methods. For tyrosinase, monitor L-DOPA oxidation at 475 nm with varying inhibitor concentrations. Molecular docking (AutoDock Vina) can predict binding modes to active sites, as seen in analogous phthalimide derivatives . Validate with isothermal titration calorimetry (ITC) for binding thermodynamics.

Q. What strategies are effective for studying structure-activity relationships (SAR) in isoindoline-1,3-dione derivatives?

- Methodological Answer : Synthesize analogs with modified alkyl chain lengths (e.g., 3-mercaptopropyl vs. 6-mercaptohexyl) or substituents (electron-withdrawing groups on the phthalimide ring). Test biological activity in in vitro models (e.g., cancer cell lines via MTT assay) and correlate with computational descriptors (logP, PSA) . Use principal component analysis (PCA) to identify critical structural determinants.

Q. How can researchers resolve contradictions in reported biological activity data for this compound class?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum interference in cell-based assays) or impurity profiles. Replicate studies under standardized protocols (e.g., RPMI-1640 medium with 10% FBS for cytotoxicity). Validate purity via HPLC (>95%) and characterize metabolites using LC-MS to rule offtarget effects .

Q. What catalytic applications exist for this compound in organic synthesis?

- Methodological Answer : The thiol group facilitates metal coordination, making it a ligand for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Test catalytic efficiency in model reactions (e.g., aryl bromide coupling) and compare turnover numbers (TONs) with other ligands (e.g., triphenylphosphine). Characterize catalyst stability via TGA and XRD .

Q. How can computational modeling optimize the design of isoindoline-1,3-dione-based inhibitors?

- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (HOMO/LUMO energies) and predict redox behavior. Molecular dynamics simulations (GROMACS) can assess ligand-protein binding stability over time. Validate predictions with synthetic analogs and kinetic inhibition studies (e.g., Lineweaver-Burk plots for enzyme inhibition) .

Eigenschaften

IUPAC Name |

2-(5-sulfanylpentyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c15-12-10-6-2-3-7-11(10)13(16)14(12)8-4-1-5-9-17/h2-3,6-7,17H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKDSHNYTKSTHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522607-46-1 | |

| Record name | 2-(5-mercaptopentyl)isoindoline-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.